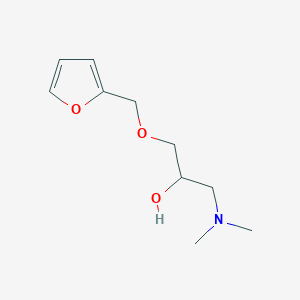

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

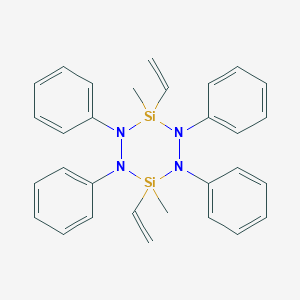

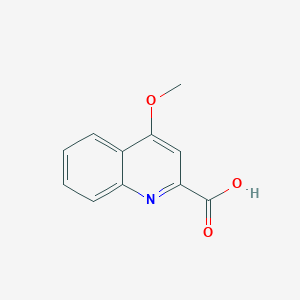

The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the crystal and molecular structure of a furan derivative with a propenone structure . The second paper examines the conformational analyses of propanol derivatives with an amino group and a phenoxyethyl moiety . These studies can provide a general understanding of the behavior of furan and propanol derivatives, which may be extrapolated to the compound of interest.

Synthesis Analysis

Neither of the provided papers directly addresses the synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol. However, based on the structures of the compounds studied in the papers, it can be inferred that the synthesis of such a compound would likely involve the introduction of a dimethylamino group to a suitable furan-containing precursor, followed by the attachment of the propan-2-ol moiety with an ether linkage .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has been analyzed using X-ray diffraction analysis in both papers. The first paper describes a furan derivative with a trans-geometry of the C=C double bond and a s-trans arrangement of the carbonyl and furane oxygen atoms . The second paper discusses the crystal structures of propanol derivatives, highlighting the importance of hydrogen bonding in the crystal packing and the presence of different conformations in the amine fragments . These findings suggest that the molecular structure of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol would also be characterized by specific geometric arrangements and potentially significant hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving the compounds similar to 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not detailed in the provided papers. However, the presence of functional groups such as the furan ring, ether linkage, and dimethylamino group in the compound of interest suggests that it could participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not explicitly discussed in the provided papers. Nonetheless, the papers do provide data on related compounds, such as crystallographic information and hydrogen bonding patterns, which can be used to infer some properties of the compound . For instance, the presence of the dimethylamino group could influence the compound's basicity, while the furan ring might affect its aromaticity and reactivity .

科学研究应用

Electropolymerization and Synthesis

One study focuses on the synthesis and electropolymerization of silicon naphthalocyanines (SiNcs) that are structurally related, incorporating dimethylamino and phenoxy propoxy groups similar to the molecule of interest. These compounds showed non-aggregation in various solvents and underwent electropolymerization, indicating potential applications in creating polymer coatings or materials with specific electronic properties (Bıyıklıoğlu & Alp, 2017).

Organic Synthesis and Chemical Reactions

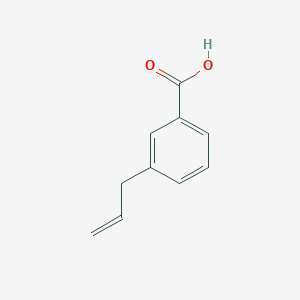

Another research avenue involves the treatment of related molecules with mesyl chloride and phenols, generating a range of compounds through regiospecific opening of azetidinium ion intermediates. This method showcases the molecule’s utility in synthesizing diverse organic compounds with potential pharmaceutical applications (O’Brien, Phillips, & Towers, 2002).

Generation of Structurally Diverse Libraries

The use of ketonic Mannich bases for alkylation and ring closure reactions to create a structurally diverse library of compounds is another significant research direction. Such methodologies highlight the compound's role in generating new chemicals with possible applications ranging from material science to drug discovery (Roman, 2013).

Hetero-Diels-Alder Reactions

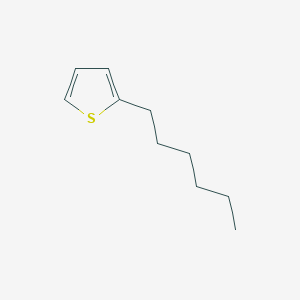

Research on the hetero-Diels-Alder reactions of related dienes with electrophilic olefins leading to the synthesis of 2H-thiopyran derivatives indicates potential for the molecule in synthetic organic chemistry, particularly in creating complex cyclic structures with applications in pharmaceuticals and agrochemicals (Bogdanowicz-Szwed & Budzowski, 2002).

Viscosity and Solubility Studies

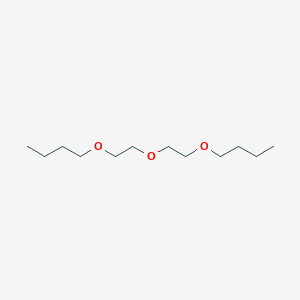

Studies on the viscosities of CO2-loaded aqueous solutions of related compounds and the solubility of similar molecules in various solvents provide insights into their physical and chemical properties, which can be crucial for applications in chemical engineering and formulation science (Fu, Zhang, & Fu, 2019).

属性

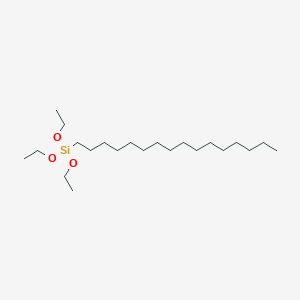

IUPAC Name |

1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBXJZFFUCGIIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COCC1=CC=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379570 |

Source

|

| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |

CAS RN |

17946-08-6 |

Source

|

| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)